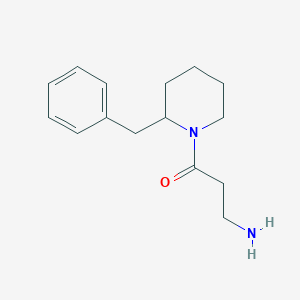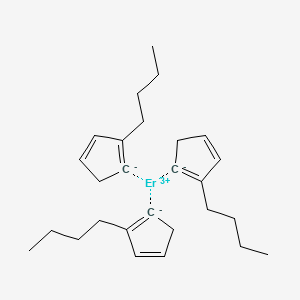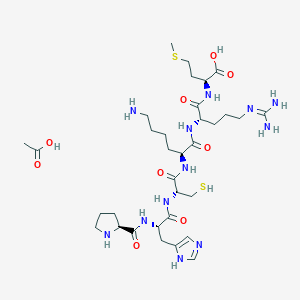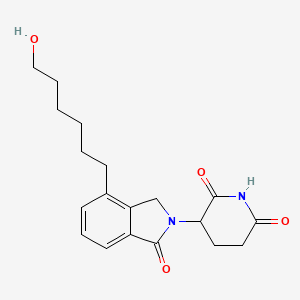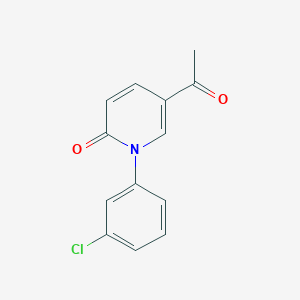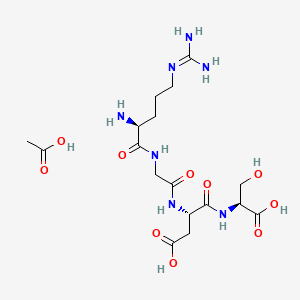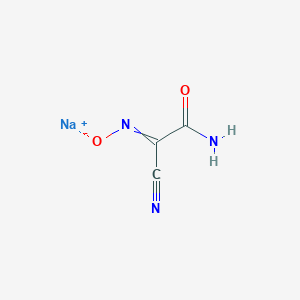
2-Cyano-2-hydroxyiminoacetamide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-hydroxyiminoacetamide sodium salt is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is recognized for its role as a valuable fungicide and as an intermediate in the production of other fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-2-hydroxyiminoacetamide sodium salt involves the reaction of a nitrite salt with 2-cyanoacetamide in the presence of less than a stoichiometric amount of acid . The reaction typically occurs at temperatures ranging from 30°C to 60°C, and oxygen is excluded from the reaction mixture to prevent oxidation . The aqueous solvent used can be a mixture of water and methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-hydroxyiminoacetamide sodium salt undergoes various chemical reactions, including substitution and addition reactions. It can react with different reagents to form a variety of products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium nitrite, acetic acid, and other nitrite salts . The reactions are typically carried out in aqueous or mixed solvents under controlled temperatures .
Major Products Formed: The major products formed from reactions involving this compound include various substituted ureas and other derivatives that have applications in fungicide production .
Scientific Research Applications
2-Cyano-2-hydroxyiminoacetamide sodium salt has a wide range of applications in scientific research. It is used as a fungicide in agriculture to protect crops from fungal infections . In chemistry, it serves as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-cyano-2-hydroxyiminoacetamide sodium salt involves its interaction with specific molecular targets and pathways. As a fungicide, it disrupts the metabolic processes of fungal cells, leading to their death . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
2-Cyano-2-hydroxyiminoacetamide sodium salt can be compared with other similar compounds, such as cyanoacetamidoxime and its derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness as fungicides . The uniqueness of this compound lies in its specific reaction conditions and the high yield of the desired product .
List of Similar Compounds:- Cyanoacetamidoxime
- 2-Cyano-2-hydroxyiminoacetylurea
- 2-Cyano-2-hydroxyiminoacetamide zinc salt
- 2-Cyano-2-hydroxyiminoacetamide manganese salt
Properties
Molecular Formula |
C3H2N3NaO2 |
|---|---|
Molecular Weight |
135.06 g/mol |
IUPAC Name |
sodium;2-amino-N-oxido-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C3H3N3O2.Na/c4-1-2(6-8)3(5)7;/h8H,(H2,5,7);/q;+1/p-1 |
InChI Key |
BRDDLJFDFHBIKM-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)C(=N[O-])C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


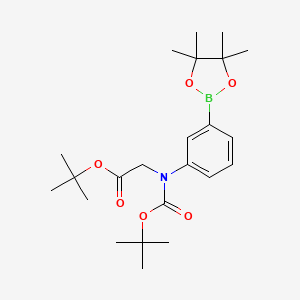
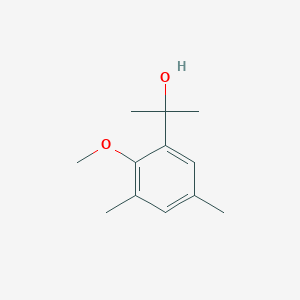


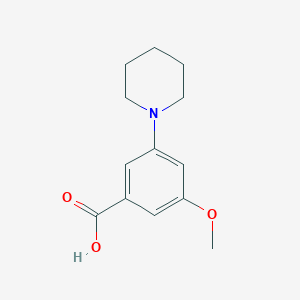
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
